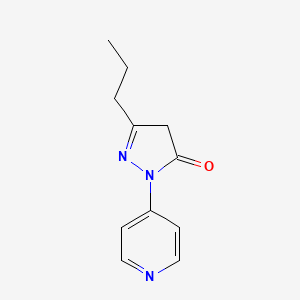

5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one

Description

Significance of Pyrazolone (B3327878) Scaffolds in Chemical Research

The pyrazolone scaffold, a five-membered ring containing two adjacent nitrogen atoms and a ketone group, is a cornerstone in synthetic and medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. benthamdirect.comresearchgate.net The versatility of the pyrazolone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous pharmaceuticals. Furthermore, pyrazolone derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems and are utilized as dyes and pigments. mdpi.com

Importance of Pyridine (B92270) Moieties in Diverse Chemical Contexts

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. researchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, influence its reactivity and ability to participate in various chemical transformations. Pyridine and its derivatives are integral components of numerous natural products, including vitamins and alkaloids. In medicinal chemistry, the pyridine moiety is incorporated into a vast range of therapeutic agents to enhance their solubility, bioavailability, and target-binding interactions. Beyond pharmaceuticals, pyridine derivatives find applications as ligands in coordination chemistry, catalysts in organic synthesis, and components of functional materials.

Confluence of Pyrazolone and Pyridine Structures in Chemical Synthesis and Investigation

The combination of pyrazolone and pyridine rings within a single molecule creates a hybrid scaffold with the potential for unique chemical and biological properties. The synthesis of such compounds typically involves multi-step reactions, often culminating in a cyclocondensation step to form one of the heterocyclic rings onto the other pre-formed ring. For instance, a common synthetic strategy involves the reaction of a pyridine-containing hydrazine (B178648) with a β-ketoester to construct the pyrazolone ring. Conversely, a pre-formed aminopyrazole can react with a 1,3-dicarbonyl compound to build the pyridine ring. The specific substitution patterns on each ring can be strategically chosen to modulate the final compound's characteristics. nih.gov The investigation of these hybrid molecules often reveals synergistic or novel biological activities not observed with the individual heterocyclic components.

Overview of Research Avenues for Compounds of the 5-Propyl-2-pyridin-4-yl-4H-pyrazol-3-one Type

While specific research on 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one is not extensively documented in publicly available literature, the broader class of 2-pyridyl-pyrazolones represents a promising area for scientific inquiry. Based on the known activities of related compounds, several research avenues can be envisioned for this specific molecule and its analogs.

The exploration of their potential as therapeutic agents is a primary focus. Given the established anti-inflammatory and analgesic properties of many pyrazolone derivatives, 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one could be investigated for similar activities. Furthermore, the presence of the pyridine ring suggests potential for antimicrobial or anticancer applications, as these are common features of pyridine-containing drugs.

In the realm of materials science, the chelating ability of the pyrazolone and pyridine nitrogens could be exploited for the development of novel metal complexes. These complexes could have applications in catalysis, sensing, or as luminescent materials. The specific electronic properties endowed by the propyl and pyridyl substituents would influence the photophysical characteristics of such materials.

The following table provides a summary of observed biological activities in compounds featuring a pyrazolone-pyridine scaffold, highlighting potential areas for future investigation of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one.

| Compound Class | Observed Biological Activities | Potential Research Direction for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one |

| Pyrazolyl-pyridine derivatives | Muscarinic acetylcholine (B1216132) receptor M4 positive allosteric modulators nih.gov | Investigation of neurological activity |

| Pyrazolo[3,4-b]pyridines | TASK-3 channel blockers nih.gov | Exploration of applications in cancer and neurological therapies |

| Thiazolone-based pyrazolines | Anticancer activity nih.gov | Screening for cytotoxic effects against various cancer cell lines |

| Pyrazolone derivatives | Anti-inflammatory, antimicrobial, anticancer benthamdirect.comresearchgate.net | Evaluation for anti-inflammatory and antimicrobial efficacy |

Further research into the synthesis of a library of analogs with variations in the alkyl chain at the 5-position and different substitution patterns on the pyridine ring would be a logical next step. This would allow for the establishment of structure-activity relationships and the optimization of desired properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H13N3O/c1-2-3-9-8-11(15)14(13-9)10-4-6-12-7-5-10/h4-7H,2-3,8H2,1H3 |

InChI Key |

FDLQYEFFGAELJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Propyl 2 Pyridin 4 Yl 4h Pyrazol 3 One and Analogues

Strategies for the Construction of the Pyrazolone (B3327878) Ring System

The pyrazolone ring is a well-established scaffold in medicinal and materials chemistry. researchgate.net Its synthesis has been accomplished through various classical and modern organic chemistry reactions.

Cyclocondensation reactions are the most traditional and widely employed methods for constructing the pyrazolone ring. The cornerstone of this approach is the Knorr pyrazole (B372694) synthesis, which involves the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.govresearchgate.net

For the synthesis of 5-propyl-pyrazolone analogues, a suitable β-ketoester, such as ethyl 3-oxohexanoate, serves as the 1,3-dielectrophilic synthon. The reaction with a hydrazine, like hydrazine hydrate (B1144303) or a substituted hydrazine, proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the 5-substituted pyrazolone ring. mdpi.com

Table 1: Examples of Cyclocondensation for Pyrazolone Synthesis

| β-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | acs.org |

| Diethyl malonate | Phenylhydrazine | 1-Phenylpyrazolidine-3,5-dione | nih.gov |

| Ethyl 3-oxohexanoate | Hydrazine hydrate | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | mdpi.com |

The regioselectivity of the cyclocondensation can be a challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to isomeric products. mdpi.com However, by carefully selecting starting materials, such as using β-ketoesters, the reaction can be directed to favor the desired 5-substituted pyrazolone isomer. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. acs.orgnih.gov Several MCRs have been developed for the synthesis of pyrazolone-containing scaffolds.

A common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. nih.gov These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps. For instance, a four-component reaction can yield complex fused heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. researchgate.netnih.gov In such a synthesis, the pyrazolone core is typically formed in situ from the reaction between the β-ketoester and hydrazine. researchgate.netnih.gov

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

| Aldehyde | Active Methylene | β-Ketoester | Hydrazine Source | Catalyst | Product Type | Reference |

| Aromatic Aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Taurine | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Hetaryl Aldehydes | Malononitrile | Ethyl acetoacetate | Isoniazid | Taurine | Substituted Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Aromatic Aldehydes | Diethyl malonate | Ethyl acetoacetate | Hydrazine hydrate | Piperidine (B6355638) | Pyrano[2,3-c]pyrazole derivatives | nih.gov |

These MCRs highlight the versatility of using pyrazolones as building blocks for constructing more complex and potentially bioactive molecules. researchgate.net

Transition-metal catalysis offers modern and efficient alternatives for forming pyrazole and pyrazolone rings. researchgate.netrsc.org These methods can provide access to substitution patterns that are difficult to achieve through classical condensation routes.

One approach involves the formal [2+2+1] multicomponent synthesis of pyrazoles from alkynes, nitriles, and a titanium imido complex, which proceeds via oxidation-induced N-N bond coupling. nih.gov While this method directly yields pyrazoles rather than pyrazolones, subsequent oxidation or functional group manipulation could potentially lead to the desired pyrazolone core.

Other transition-metal-catalyzed methods focus on the electrophilic cyclization of α,β-alkynic hydrazones. mdpi.com For example, copper(I) iodide has been used to mediate the cyclization of these substrates. mdpi.com Gold(I)-catalyzed tandem reactions have also been reported for synthesizing substituted pyrazoles. mdpi.com Although these specific examples may not directly produce the pyrazolone oxidation state, they represent the capability of transition metals to facilitate the formation of the core pyrazole ring under mild conditions, which can be a precursor to pyrazolones.

Synthetic Routes for Incorporating the Pyridine (B92270) Moiety

Introducing the pyridin-4-yl group at the N2 position of the pyrazolone ring is a critical step in the synthesis of the target compound. This can be achieved either by using a pyridine-containing building block from the outset or by attaching the pyridine ring to a pre-formed pyrazolone.

Modern cross-coupling reactions are a primary method for forming C-N bonds, which is ideal for attaching a pyridine ring to the nitrogen atom of a pyrazolone. The Buchwald-Hartwig and Ullmann-type N-arylation reactions are particularly relevant.

This strategy would involve reacting a pre-synthesized 5-propyl-4H-pyrazol-3-one with a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) or 4-pyridylboronic acid. Palladium or copper catalysts are typically employed for these transformations. organic-chemistry.org For instance, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using specialized phosphine (B1218219) ligands like tBuBrettPhos has proven effective for synthesizing N-arylpyrazoles. organic-chemistry.org Similarly, copper-catalyzed N-arylation using ligands such as L-(-)-Quebrachitol (QCT) can be used to couple aryl halides with nitrogen heterocycles. organic-chemistry.org

Table 3: Catalytic Systems for N-Arylation of Pyrazoles

| Catalyst/Ligand System | Pyrazole Substrate | Arylating Agent | Product | Reference |

| Pd(OAc)₂ / tBuBrettPhos | 3-Trimethylsilylpyrazole | Aryl triflates | N-Aryl-3-trimethylsilylpyrazole | organic-chemistry.org |

| Copper powder / QCT | Pyrazole | Aryl halides | N-Arylpyrazole | organic-chemistry.org |

This approach offers a modular and convergent route, allowing for the late-stage introduction of the pyridine moiety, which is advantageous for creating a library of analogues.

Heterocyclic annulation involves constructing one heterocyclic ring onto another pre-existing one. In the context of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, this could involve either building a pyridine ring onto a pyrazole precursor or vice versa.

One potential pathway is the annulation of a pyridine fragment onto an amino-substituted pyrazole ring. nih.gov For example, cyclocondensation of 4-aminopyrazole-5-carbaldehydes with suitable reagents can form a fused pyrazolopyridine system. nih.gov While this leads to fused systems rather than the target N-linked structure, modifications of this strategy could be envisioned.

A more direct application involves using a pyridine-substituted starting material in a classical pyrazolone synthesis. The most straightforward method is the cyclocondensation of a β-ketoester, such as ethyl 3-oxohexanoate, with 4-hydrazinopyridine (B1297392). This brings the two required heterocyclic precursors together in a single, ring-forming step, directly yielding the target compound. The synthesis of 4-hydrazinopyridine itself is a key precursor step, often prepared from 4-chloropyridine and hydrazine hydrate.

Another strategy involves the Hantzsch pyridine synthesis, a multicomponent reaction that condenses β-ketoesters, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized. scispace.commdpi.com By adapting this methodology using a pyrazolone-derived substrate, it might be possible to construct the pyridine ring.

Optimization of Reaction Conditions and Yields

The efficiency and yield of pyrazolone synthesis are highly dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. Research into the synthesis of analogous pyrazolone structures demonstrates that systematic optimization is crucial for maximizing product yield and purity.

Key parameters that are typically optimized include:

Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts are often employed to increase the reaction rate. For instance, the use of catalytic imidazole (B134444) in aqueous media has been reported as a green and facile method for producing pyrazole compounds. acs.org

Solvent: The choice of solvent can significantly influence reaction kinetics and yield. Solvents ranging from glacial acetic acid to more environmentally benign options like water or ethanol (B145695) are commonly used. acs.orgorientjchem.org Solvent-free conditions have also been explored as part of green chemistry initiatives. sci-hub.se

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates and the solvent used. orientjchem.orgresearchgate.net Microwave-assisted synthesis has been shown to reduce reaction times and potentially increase yields. sci-hub.se

Reaction Time: Optimization of the reaction time is essential to ensure complete conversion of reactants while minimizing the formation of byproducts. Typical reaction times can vary from a few hours to over 24 hours. orientjchem.org

The following interactive table illustrates a hypothetical optimization study for the synthesis of a pyrazolone analogue, showcasing how systematic variation of conditions can lead to an optimal yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 78 (Reflux) | 12 | 65 |

| 2 | Acetic Acid | Ethanol | 78 (Reflux) | 8 | 78 |

| 3 | Imidazole | Water | 100 (Reflux) | 6 | 85 |

| 4 | ZnO NPs | Water | 96 | 4 | 92 |

| 5 | None | Solvent-free | 120 (MW) | 0.5 | 88 |

Green Chemistry Approaches in Synthesis (e.g., Electrochemical Methods)

In recent years, there has been a significant shift towards developing greener and more sustainable methods for the synthesis of pyrazole derivatives. researchgate.netnih.gov These approaches aim to reduce or eliminate the use of hazardous substances, employ green solvents, and utilize renewable energy sources. sci-hub.senih.gov

Other green synthetic strategies for pyrazolone analogues include:

Use of Aqueous Media: Water is an ideal green solvent, and methodologies have been developed for synthesizing pyrazolone derivatives in aqueous media, often with the aid of a catalyst like imidazole. acs.org

Ultrasonic Irradiation: Sonication has been employed to facilitate reactions, often leading to shorter reaction times and high yields in the synthesis of pyrazolone derivatives. ekb.eg

Multicomponent Reactions: Designing syntheses that involve multicomponent reactions (MCRs) in a one-pot fashion enhances atom economy and reduces waste, aligning with green chemistry principles. acs.orgresearchgate.net

Stereoselective and Regioselective Synthesis Considerations

For pyrazolone analogues with potential applications in medicinal chemistry, controlling the stereochemistry and regiochemistry during synthesis is paramount. The synthesis of enantioenriched pyrazolone skeletons has attracted significant attention due to their biological activities. acs.org

Stereoselective Synthesis: The creation of chiral centers, particularly tetrasubstituted stereogenic centers at the C4 position of the pyrazolone ring, is a key area of research. thieme-connect.com Asymmetric organocatalysis is a powerful tool for achieving high stereoselectivity. For example, bifunctional catalysts like aminothiourea have been used for the stereoselective Michael addition of 4-substituted pyrazolones to nitroalkenes. rwth-aachen.de Similarly, isothiourea-catalyzed multicomponent cascade reactions have been developed for the stereoselective synthesis of chiral pyrazolone derivatives. acs.org These methods can deliver products with high diastereoselectivity (dr) and enantioselectivity (ee). acs.orgrwth-aachen.de

Regioselective Synthesis: Regioselectivity is crucial when reactants have multiple reactive sites. In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two regioisomers can potentially form. The reaction conditions, including the pH and the nature of the substituents, can influence which isomer is predominantly formed. For example, the Knorr pyrazole synthesis, a classic method, can yield different regioisomers depending on the reaction pathway. Highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through careful control of reaction conditions. wisdomlib.org Similarly, base-mediated [3+2] cycloaddition reactions have been developed for the regioselective synthesis of pyrazoles. acs.org In the functionalization of the pyrazole ring itself, such as through iodination, high regioselectivity can be achieved by choosing appropriate reagents, allowing for selective substitution at either the C4 or C5 position. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Molecular Orbital Theory

The electronic characteristics of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one have been investigated using quantum chemical calculations, which are crucial for understanding its reactivity and stability.

HOMO-LUMO Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic transport properties and chemical reactivity of a molecule. emerginginvestigators.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. emerginginvestigators.orgresearchgate.net

For pyrazole (B372694) derivatives, the HOMO-LUMO energy gap is a critical parameter. researchgate.net In related nitrogen-containing heterocyclic drugs, this gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org Calculations on similar pyrazole-thiophene-based amide derivatives have shown energy gaps ranging from 4.93 to 5.07 eV. researchgate.net A lower HOMO-LUMO energy gap is indicative of higher chemical reactivity and polarizability. nih.gov The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its electron-accepting ability. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrazole Derivative 1 | -6.21 | -1.28 | 4.93 |

| Pyrazole Derivative 2 | -6.35 | -1.28 | 5.07 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In a typical MEP map, regions of negative potential, shown in red, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are prone to nucleophilic attack. For pyrazolone (B3327878) derivatives, MEP analysis often reveals that negative potential is concentrated around the oxygen and nitrogen atoms of the pyrazolone ring and any nitro groups, making them centers for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the molecule are generally associated with positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge transfer and intramolecular interactions. researchgate.net For pyrazolone derivatives, NBO analysis can elucidate the delocalization of electron density between filled and vacant orbitals, which stabilizes the molecule. This analysis often reveals strong intramolecular hyperconjugative interactions.

Conformational Analysis and Tautomerism Investigations

The structural flexibility and the existence of different tautomeric forms are critical aspects of the chemistry of pyrazolone derivatives. researchgate.net

Energetics of Tautomeric Forms

Pyrazolones can exist in three main tautomeric forms: the CH, OH, and NH forms. researchgate.net The relative stability of these tautomers is influenced by the substituents on the pyrazolone ring. researchgate.net For 1-substituted pyrazolin-5-ones, the general order of stability is often found to be CH > NH > OH. researchgate.net In some cases, such as with 1-aryl-substituted pyrazolin-5-ones, the NH form may be the most populated. researchgate.net The presence of a pyridinyl moiety at the N-1 position, as in 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, introduces the possibility of intramolecular hydrogen bonding, which can further influence the stability of the tautomeric forms. clockss.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. omicsonline.orgekb.eg This method is widely used to predict the binding mode of a ligand to a protein's active site, offering insights into the molecular basis of their interaction.

For pyrazolone derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors. For instance, studies on pyrazolone-based compounds have revealed their potential to interact with key residues in the active sites of enzymes like cyclooxygenase (COX) and various kinases. hilarispublisher.com The binding is often characterized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions.

In the case of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, it can be hypothesized that the pyridinyl moiety could act as a hydrogen bond acceptor, while the pyrazolone ring can participate in various non-covalent interactions. The propyl group would likely engage in hydrophobic interactions within a corresponding pocket of a target protein. Docking studies on similar pyridine-pyrazole hybrids have shown that the pyridine (B92270) nitrogen can form crucial hydrogen bonds with amino acid residues like serine or threonine in an active site. nih.gov

A hypothetical representation of the interaction of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one with a generic active site is depicted below:

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyridine Nitrogen, Pyrazolone Carbonyl | Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic Interactions | Propyl Chain, Phenyl Ring (if present in analog) | Val, Leu, Ile, Ala, Phe |

| Pi-Stacking | Pyridine Ring, Pyrazole Ring | Phe, Tyr, Trp, His |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a target molecule. These functions are a critical component of molecular docking and are used to rank different binding poses. The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value indicates a more favorable interaction.

For pyrazolone derivatives, various scoring functions have been employed to estimate their binding affinities. These functions take into account factors such as electrostatic interactions, van der Waals forces, and desolvation penalties. For example, in a study of pyrazoline derivatives as potential anticancer agents, docking scores were used to rank the compounds based on their predicted binding affinity to the epidermal growth factor receptor (EGFR). ekb.eg

While no specific binding affinity data exists for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, studies on structurally related molecules can provide an estimate of the range of binding energies that might be expected for this class of compounds with certain targets.

| Analogous Compound | Target Protein | Docking Score (kcal/mol) |

| Pyrazoline Derivative P1 | EGFR | -8.5 |

| Pyrazoline Derivative P2 | EGFR | -9.2 |

| Pyridine-Pyrazole Hybrid | GlcN-6-P synthase | -7.8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. ej-chem.orgsemanticscholar.org

QSAR studies have been successfully applied to various series of pyrazolone derivatives to model their antimicrobial and anti-inflammatory activities. hilarispublisher.comej-chem.org The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is assessed using various statistical parameters.

For pyrazolone derivatives, 2D-QSAR and 3D-QSAR models have been developed. 2D-QSAR models use descriptors that are derived from the 2D structure of the molecule, while 3D-QSAR models use descriptors that are derived from the 3D structure. hilarispublisher.com

In QSAR studies of pyrazolone analogs, several molecular descriptors have been found to be important for their biological activity. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges. For pyrazolone derivatives, electronic descriptors have been shown to be important for their interactions with biological targets.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight and molar refractivity. Steric factors can influence how well a molecule fits into the binding site of a target.

Hydrophobic Descriptors: These describe the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP). Hydrophobicity is often a key factor in drug absorption and distribution.

A hypothetical QSAR model for a series of pyrazolone derivatives might look like the following equation:

pMIC = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pMIC is the predicted biological activity, and the descriptors are physicochemical properties of the molecules.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target. |

| Steric | Molar Refractivity | Affects the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Impacts membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and size. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Interaction and Mechanistic Biochemical Investigations in Vitro/pre Clinical Focus

Enzyme Inhibition Mechanism Studies (In Vitro)

While direct enzymatic inhibition studies on "5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one" are not extensively detailed in the available literature, research on structurally related pyrazole (B372694) and pyridine (B92270) derivatives provides insights into potential enzyme targets.

Derivatives of pyrazole and pyridine have been investigated for their inhibitory effects on several enzyme families, including phosphodiesterases (PDEs). PDEs are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov For instance, certain pyrazolopyridine derivatives have been identified as inhibitors of PDE10A, an enzyme predominantly found in the brain and testes that plays a role in regulating neuronal functions. nih.gov The inhibitory activity of these compounds highlights the potential for the pyrazolopyridine scaffold to interact with the active sites of phosphodiesterases.

Additionally, various heterocyclic compounds containing pyrazole moieties have been explored as inhibitors of α-glucosidase. nih.gov This enzyme is involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The ability of pyrazole derivatives to inhibit α-glucosidase suggests that the core structure may be a viable starting point for designing inhibitors of glycosidases. However, specific inhibitory data for "5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one" against these enzymes is not currently available.

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. For related pyrazole-containing compounds, kinetic analyses have revealed different modes of inhibition. For example, in studies of α-glucosidase inhibitors, some pyrazole derivatives have been shown to act via an uncompetitive mechanism of inhibition. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex. The following table summarizes the kinetic data for a representative, structurally related pyrazole derivative against α-glucosidase.

| Compound Derivative | Target Enzyme | IC50 | Mechanism of Inhibition |

| Pyridazine-triazole derivative | α-glucosidase | Not Specified | Uncompetitive |

This data is for a structurally related compound, not "5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one", and is presented for illustrative purposes.

Receptor Binding Affinity and Modulation (In Vitro)

The interaction of pyrazole-pyridine compounds with cellular receptors has been a significant area of investigation, particularly concerning their role as allosteric modulators.

Research has focused on pyrazol-4-yl-pyridine derivatives as modulators of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Radioligand binding assays have been employed to determine the affinity of these compounds for the allosteric site of the receptor. These studies utilize a radiolabeled antagonist to quantify the binding affinity (pKb) of the test compounds. nih.gov

Pyrazol-4-yl-pyridine compounds have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov This means they bind to a site on the receptor distinct from the primary (orthosteric) site for the endogenous ligand, acetylcholine (ACh), and enhance the receptor's response to ACh. nih.gov This is evidenced by a leftward shift in the ACh affinity binding inhibition curve in the presence of these compounds. nih.gov Furthermore, these compounds have been observed to display negative binding allosteric properties with radiolabeled antagonists. nih.gov

The following table presents representative data for a series of pyrazol-4-yl-pyridine derivatives, illustrating their allosteric modulating properties at the human M4 receptor.

| Compound Series | Receptor Target | pKb Range | logαACh Range | Modulatory Effect |

| Pyrazol-4-yl-pyridine derivatives | Human M4 mAChR | 6.3 - 6.5 | 1.38 - 1.74 | Positive Allosteric Modulator |

This data is for structurally related compounds, not "5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one", and is presented for illustrative purposes. nih.gov

Cellular Pathway Modulation at a Mechanistic Level (In Vitro, Non-Human)

The effects of pyrazole and pyridine derivatives on cellular pathways have been explored in non-human in vitro models, particularly in the context of inflammation. A study on a 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivative with a propyl linker investigated its anti-inflammatory effects in LPS-induced RAW264.7 macrophage cells. strath.ac.ukelsevierpure.com This study measured the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, key mediators of inflammation. strath.ac.ukelsevierpure.com The findings indicated that this class of compounds could modulate inflammatory pathways by inhibiting the production of these pro-inflammatory molecules. strath.ac.ukelsevierpure.com

Further investigation into the mechanism revealed that the inhibition of NO and PGE2 was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels. strath.ac.uk This suggests that the anti-inflammatory action of these compounds may be mediated through the suppression of key enzymes in the inflammatory cascade.

Investigation of Signaling Cascade Interactions

There is no specific information available in the scientific literature regarding the interaction of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one with any signaling cascades. As a general class, some pyrazole derivatives have been investigated as kinase inhibitors, which are key components of signaling cascades. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. nih.gov Another example is the pyrazol-4-yl urea (B33335) compound AT9283, which is a multitargeted kinase inhibitor with potent activity against Aurora kinases, leading to the inhibition of histone H3 phosphorylation and ultimately apoptosis. acs.org However, without direct studies, it is impossible to determine if 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one would exhibit similar activity.

Antioxidant Mechanisms and Radical Scavenging Activity (In Vitro)

Radical Scavenging Assays

There is no published data from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, specifically for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one. The pyrazolone (B3327878) ring is a key structural feature of edaravone, a neuroprotective agent known for its potent free radical scavenging activity. Many studies on various pyrazolone derivatives have demonstrated their potential as antioxidants. For example, a study on pyrazolone-nicotinic acid derivatives indicated free radical scavenging potential. researchgate.net Similarly, pyrano[2,3-c]pyrazole fused spirooxindoles have been identified as having excellent antioxidant potential in DPPH assays. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Thermodynamic and Kinetic Analyses of Antioxidant Pathways

Without experimental data, no thermodynamic or kinetic analyses of the antioxidant pathways for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one can be provided. Such analyses would typically involve computational studies to determine parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) to predict the most likely mechanism of radical scavenging (e.g., hydrogen atom transfer, single-electron transfer).

Antimicrobial Activity Mechanisms (In Vitro, Non-Clinical)

Interaction with Microbial Cellular Components

Specific studies on the interaction of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one with microbial cellular components are not available. The pyrazole and pyridine moieties are present in numerous compounds with documented antimicrobial activity. For example, various pyrazole derivatives have been synthesized and shown to possess antibacterial and antifungal properties. researchgate.net Some studies have explored the synthesis of pyrazolo[3,4-b]pyridine derivatives and their potential antibacterial activities. acs.org The proposed mechanisms of action for such compounds can be diverse, including the inhibition of essential enzymes or disruption of cell membrane integrity. However, without specific research on 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, its antimicrobial mechanism remains unknown.

Inhibitory Effects on Microbial Growth (e.g., Bacteria, Fungi)

The pyrazole and pyrazolone core structures are recognized for their wide range of pharmacological properties, including antimicrobial activities. nih.govnih.gov Research into various derivatives has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govnih.gov The mechanism of action for these compounds can vary, with some studies suggesting that they may disrupt the bacterial cell wall or inhibit essential enzymes. nih.gov

For instance, certain pyrazole-derived hydrazones have shown potent activity against drug-resistant bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Similarly, other pyrazole derivatives have been investigated for their ability to inhibit bacterial cystathionine (B15957) γ-lyase, an enzyme crucial for producing hydrogen sulfide, which helps protect bacteria from oxidative stress. nih.gov

While no specific data exists for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one , the general findings for the pyrazolone class suggest that it could potentially exhibit antimicrobial properties. The presence of the pyridine ring, a common feature in many biologically active compounds, might also contribute to such effects. nih.gov However, without direct experimental evidence, this remains speculative.

Table 1: Examples of Antimicrobial Activity of Various Pyrazole Derivatives (Not specific to 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one)

| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC) | Reference(s) |

| Pyrazole-derived hydrazones | Gram-positive and Gram-negative bacteria | MIC values as low as 0.25 µg/ml | nih.gov |

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | Moderate activity (MIC of 16 µg/ml) | nih.gov |

| Pyrazole-thiazole hybrids | Methicillin-resistant S. aureus (MRSA) | Potent inhibitors (MBC <0.2 µM) | nih.gov |

| N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine | Klebsiella–Enterobacter spp. | Inhibition of 82.8% at 10⁻⁵ mol/dm³ | nih.gov |

This table is for illustrative purposes only and presents data for related compounds, not for the subject compound of this article.

Investigations of Other Biochemical or Physiological Modulations (Non-Clinical)

Beyond direct antimicrobial effects, the broader class of pyrazole derivatives has been explored for various other biochemical and physiological modulations in non-clinical settings.

The metabolism of pyrazole itself has been studied, revealing that it can be hydroxylated and conjugated in biological systems. nih.gov Some research suggests that pyrazole metabolites might have biological activities distinct from the parent compound. nih.gov For example, it has been proposed that pyrazole could act as a substrate in the salvage pathway of purines and pyrimidines. nih.gov However, specific metabolic pathway investigations for substituted pyrazolones like 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one are not documented. The metabolic fate of such a compound would likely involve modifications to the propyl and pyridine substituents, as well as the pyrazolone core.

The interaction of pyrazole derivatives with biomolecules, particularly DNA, has been a subject of interest in the context of their anticancer activities. nih.govjst.go.jp Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA. nih.govjst.go.jp This interaction was confirmed through various spectroscopic methods and viscosity measurements, and in some cases, these compounds demonstrated the ability to cleave supercoiled plasmid DNA. nih.govjst.go.jp The binding affinity and the nature of the interaction can be influenced by the specific substituents on the pyrazole ring. nih.gov

Molecular docking studies have also been employed to predict the binding affinity of pyrazole derivatives to DNA and other protein targets. researchgate.net These computational approaches help in understanding the potential mechanisms of action and in designing new derivatives with enhanced biological activity. While no such studies have been published for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one , the general propensity of the pyrazole scaffold to interact with DNA suggests that this could be a potential area for future investigation.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Molecular Interactions

The alkyl group at the C5 position of the pyrazolone (B3327878) ring is a key determinant of the compound's interaction with its biological target. The length, bulk, and lipophilicity of this chain can significantly modulate activity.

In a study on a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the variation of the alkyl substituent at the 5-position of the pyrazole ring had a notable impact on potency. While extending the alkyl chain from a methyl to an ethyl, n-butyl, or even a bulkier tert-butyl group was generally well-tolerated, the n-propyl derivative demonstrated a significant increase in potency. Specifically, the compound with an n-propyl chain at the 5-position (IC50 = 0.33 μM) was found to be three times more potent than the corresponding methyl analog (IC50 = 1.0 μM). acs.org This suggests that the propyl group may provide an optimal balance of lipophilicity and steric fit within a hydrophobic pocket of the target enzyme.

These findings indicate the presence of a lipophilic pocket that can accommodate an aliphatic side chain of a specific size at the 5-position of the pyrazole ring. acs.org However, simply increasing lipophilicity by adding a second alkyl group at the 3-position (e.g., a 3,5-diethyl derivative) can lead to a decrease in activity, highlighting the nuanced nature of these interactions. acs.org The flexibility of alkyl chains allows them to adopt conformations that can facilitate favorable interactions of other parts of the molecule with the target. nih.gov

| Alkyl Group at C5 | Relative Potency | Reference |

|---|---|---|

| Methyl | Baseline | acs.org |

| Ethyl | Slightly Increased | acs.org |

| n-Propyl | Significantly Increased (3-fold) | acs.org |

| n-Butyl | Slightly Increased | acs.org |

| tert-Butyl | Slightly Increased | acs.org |

The pyridine (B92270) ring is a common motif in bioactive compounds, and its position and substitution pattern are critical for activity. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with the biological target.

Substitutions on the pyridine ring itself can further modulate activity. For instance, in a series of pyrazol-4-yl-pyridine derivatives, the introduction of an electron-withdrawing cyano group on the pyridine ring led to improved yields in synthetic coupling reactions, which can be an important factor in drug development. nih.gov In other studies on pyridine-containing compounds, the addition of groups like -OMe, -OH, -C=O, and -NH2 has been shown to enhance antiproliferative activity, whereas halogens or bulky groups can decrease it. researchgate.net

The oxidation of the pyridine nitrogen to a pyridine N-oxide is another potential modification that can significantly alter the compound's properties, including its reactivity and potential for interactions with biological targets. researchgate.net

The pyrazolone ring itself offers several positions for substitution that can influence the compound's biological profile. The N1 and C4 positions are particularly important in this regard.

Substitutions at the N1 position of the pyrazolone ring are a common strategy for modifying the properties of these compounds. For example, in a series of pyrazole derivatives, the introduction of a 3-chlorophenyl or 3-chloro-4-fluorophenyl group at the N1 position was found to optimize antagonism of the TRPV-1 receptor. nih.gov The nature of the substituent at N1 can also influence the compound's selectivity for different biological targets.

The C4 position of the pyrazolone ring is also a key site for modification. Electrophilic substitution at this position is a common synthetic route for introducing a wide range of functional groups. nih.gov The introduction of substituents at C4 can sterically influence the conformation of the molecule and provide additional points of interaction with a biological target. For instance, in a series of pyrazolone derivatives, the introduction of a piperidine (B6355638) group at C4 was found to be beneficial for antibacterial activity. nih.gov

Positional Isomer Effects on Biochemical Activity

Positional isomerism in pyridinyl pyrazolones can have a profound impact on their biochemical activity. This is particularly evident when considering the attachment of the pyridine ring to the pyrazolone core and the substitution pattern on the pyrazole ring itself.

One of the most critical aspects of positional isomerism in pyrazole-containing compounds is the distinction between N1 and N2 substituted isomers. The biological activity can be highly dependent on which nitrogen atom of the pyrazole ring is substituted. For example, in a study of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction, the N1-substituted regioisomer was found to be active, while the corresponding N2 regioisomer showed only modest inhibitory activity. This difference was attributed to the specific binding interactions within the target protein, where the substitution pattern dictates the orientation of the molecule in the binding site.

Stereochemical Aspects of Activity and Molecular Recognition

Stereochemistry plays a crucial role in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral. americanpharmaceuticalreview.com For pyrazolone derivatives that contain a stereocenter, the different enantiomers can exhibit distinct pharmacological and toxicological profiles.

In the case of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, if a chiral center is introduced, for example, by substitution at the C4 position of the pyrazolone ring, it would be expected that the enantiomers would have different biological activities. The three-dimensional arrangement of atoms in each enantiomer would lead to different interactions with the chiral binding site of a biological target.

For instance, in a study of chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives with inhibitory activity against monoamine oxidases (MAO), the enantiomers were separated and their individual activities were evaluated. nih.gov This type of analysis is essential to understand the stereochemical requirements for optimal activity. Similarly, in a series of aryl pyrazole glucocorticoid receptor agonists, stereochemistry was found to play a significant role in their transrepression activity, with one set of isomers being considerably more active than their counterparts. acs.orgnih.gov This difference in activity was attributed to the different interactions of the isomers with key amino acid residues in the receptor's ligand-binding pocket. acs.orgnih.gov

The separation and individual testing of enantiomers are therefore critical steps in the development of chiral drugs to identify the eutomer (the more active enantiomer) and to avoid potential side effects associated with the distomer (the less active or inactive enantiomer). nih.govacs.org

Rational Design Principles for Modulating Activity

The rational design of analogs of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one to modulate its activity involves a combination of computational and synthetic strategies. The goal is to optimize the compound's interaction with its biological target, improve its pharmacokinetic properties, and reduce off-target effects.

One key principle is the use of computational tools such as molecular docking and molecular dynamics simulations to understand how the compound binds to its target. nih.goveurasianjournals.comnih.gov These methods can predict the binding mode and affinity of a ligand and can help to identify key interactions that can be enhanced through chemical modification. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a medicinal chemist might design an analog with an extended alkyl chain to fill that pocket and increase binding affinity.

Another important principle is the use of bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties. This can be used to improve a compound's properties without drastically changing its binding mode. For example, a phenyl group might be replaced with a pyridyl or thiophene (B33073) ring to alter the compound's polarity or metabolic stability. nih.gov

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. By understanding the shape and chemical nature of the active site, it is possible to design molecules that fit precisely and form strong interactions. nih.gov

Finally, lead optimization involves a cyclical process of designing, synthesizing, and testing new analogs. researchgate.net The data from each round of testing is used to refine the design of the next generation of compounds, with the goal of progressively improving the desired properties. This iterative process is essential for the development of potent and selective drug candidates.

Synthesis and Characterization of Derivatives and Analogues

Design Rationale for Novel Pyrazolone-Pyridine Analogues

The design of new analogues of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one is primarily driven by the principles of molecular hybridization and structure-activity relationship (SAR) studies. The core structure combines the pyrazolone (B3327878) and pyridine (B92270) rings, both of which are known to interact with various biological targets. The rationale for creating novel analogues often involves systematic modifications of different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

One common approach is the modification of the substituent at the 5-position of the pyrazolone ring. While the parent compound has a propyl group, variations with different alkyl or aryl groups can be introduced. This is done to explore the impact of lipophilicity and steric bulk on the compound's interaction with the binding pocket of a target protein. For instance, in the design of kinase inhibitors, altering the size and nature of this substituent can influence the selectivity of the compound for different kinases.

Another key area for modification is the pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many protein-ligand binding events. The electronic properties of the pyridine ring can be modulated by introducing various substituents. Furthermore, the relative orientation of the pyrazolone and pyridine rings can be constrained or altered by introducing fused ring systems, leading to more rigid analogues. This can sometimes result in a more favorable binding entropy.

The overarching goal of these design strategies is to develop compounds with improved therapeutic profiles. This could mean targeting specific enzymes like cyclin-dependent kinases (CDKs) or other protein families where the pyrazolone-pyridine scaffold has shown promise. nih.gov The process of rational drug design for these analogues often employs computational methods, such as molecular docking, to predict how newly designed molecules will interact with their biological targets before they are synthesized.

Multi-Step Synthesis of Structurally Modified Compounds

The synthesis of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one and its analogues typically involves a multi-step reaction sequence. A common and classical method for the formation of the pyrazolone ring is the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov

A plausible synthetic route for the parent compound and its analogues could begin with the appropriate β-ketoester, such as ethyl 2-oxo-hexanoate for the 5-propyl derivative. This starting material can be synthesized or sourced commercially. The key step is the cyclization reaction with 4-hydrazinopyridine (B1297392). This reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid, sometimes with heating.

For the synthesis of structurally modified analogues, different starting materials would be employed. For example, to create analogues with different substituents at the 5-position, the corresponding β-ketoester would be used. The general synthetic scheme can be represented as follows:

Scheme 1: General Synthesis of 5-substituted-2-pyridin-4-yl-4H-pyrazol-3-one Analogues

Step 1: Synthesis of β-ketoester (if not commercially available)

Step 2: Condensation of β-ketoester with 4-hydrazinopyridine

This modular approach allows for the creation of a library of compounds with diverse substituents for subsequent biological evaluation. More complex analogues, such as those with fused rings, would require more elaborate multi-step syntheses, potentially involving protection and deprotection steps to manage reactive functional groups. Multicomponent reactions, where three or more reactants combine in a single step to form the product, have also emerged as an efficient strategy for the synthesis of complex heterocyclic systems like pyrazolo[3,4-b]pyridines. longdom.org

Characterization of Synthesized Analogues using Advanced Spectroscopic Techniques

Once synthesized, the chemical structures of the novel pyrazolone-pyridine analogues must be unambiguously confirmed. While basic techniques like melting point determination and thin-layer chromatography are used to assess purity, advanced spectroscopic methods are essential for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For a compound like 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, ¹H NMR would show characteristic signals for the propyl group (a triplet and a sextet), the protons on the pyridine ring (typically doublets), and a singlet for the proton at the 4-position of the pyrazolone ring. The chemical shifts of the pyridine protons can provide information about the electronic environment of the ring. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, which is crucial for confirming the structure of more complex analogues.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. In pyrazolone derivatives, a strong absorption band corresponding to the carbonyl (C=O) group of the lactam ring is expected. The C=N and C=C stretching vibrations of the pyrazole (B372694) and pyridine rings also give rise to characteristic peaks in the IR spectrum.

For a comprehensive structural analysis, single-crystal X-ray diffraction can be employed if a suitable crystal of the compound can be grown. This technique provides the precise three-dimensional arrangement of atoms in the solid state, offering definitive proof of the structure and stereochemistry.

A summary of expected spectroscopic data for the parent compound is presented below:

| Spectroscopic Technique | Expected Observations for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one |

| ¹H NMR | Signals for propyl group (triplet, sextet, triplet), doublets for pyridine protons, singlet for pyrazolone CH. |

| ¹³C NMR | Resonances for propyl carbons, pyridine carbons, and pyrazolone ring carbons (including C=O). |

| HRMS | Molecular ion peak corresponding to the exact mass of the compound. |

| IR Spectroscopy | Strong C=O stretch, C=N and C=C stretching bands. |

Comparative Analysis of Analogues in Biochemical Assays

To evaluate the biological activity of the newly synthesized analogues of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, they are subjected to a variety of biochemical assays. The choice of assay depends on the therapeutic target of interest. Given that pyrazolone-pyridine scaffolds are often investigated as kinase inhibitors, a common approach is to screen the compounds against a panel of protein kinases.

The inhibitory activity of each analogue is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value. This is the concentration of the compound required to inhibit the activity of the target enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

The results of these assays are often presented in a tabular format to facilitate a comparative analysis and the elucidation of structure-activity relationships (SAR). For example, a hypothetical screening of a series of analogues with different substituents at the 5-position might yield the following data:

| Compound ID | 5-Substituent | IC₅₀ (nM) against Target Kinase |

| Parent | Propyl | 150 |

| Analogue 1 | Methyl | 500 |

| Analogue 2 | Isopropyl | 120 |

| Analogue 3 | Cyclopentyl | 80 |

| Analogue 4 | Phenyl | 45 |

From this hypothetical data, a preliminary SAR can be derived. For instance, it might be observed that increasing the steric bulk and lipophilicity at the 5-position (from methyl to phenyl) leads to a progressive increase in inhibitory potency against the target kinase. Such insights are invaluable for guiding the design of the next generation of more effective compounds.

In addition to potency, selectivity is a critical parameter. Ideally, a drug candidate should be highly potent against its intended target while showing minimal activity against other related proteins to minimize off-target effects. Therefore, the synthesized analogues are often tested against a panel of related enzymes to assess their selectivity profile.

Advanced Analytical Characterization in Research

X-ray Crystallography for Molecular Structure and Conformation

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. While a specific crystal structure for 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one is not publicly available, analysis of closely related pyrazole (B372694) and pyrazolone (B3327878) derivatives provides a strong basis for predicting its structural features.

Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.0479 |

| b (Å) | 4.7282 |

| c (Å) | 16.7554 |

| β (°) | 114.309 |

| V (ų) | 1375.2 |

| Z | 4 |

Data is for a representative substituted pyrazolone and is intended for illustrative purposes.

The crystal packing of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one would be governed by a network of intermolecular interactions. Hydrogen bonding is anticipated to be a dominant force, particularly involving the pyrazol-3-one ring's nitrogen and oxygen atoms and the pyridine (B92270) nitrogen. The presence of the C=O group and the acidic proton on the pyrazole ring (in its tautomeric form) allows for the formation of strong N—H⋯O or N—H⋯N hydrogen bonds, which can lead to the formation of dimers or extended chains within the crystal lattice.

The formation of co-crystals with biomolecules is a significant area of research, particularly in drug development, to enhance properties like solubility and bioavailability. Given the hydrogen bonding capabilities of the pyrazol-3-one and pyridine moieties, 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one has the potential to form co-crystals with biomolecules that possess complementary hydrogen bond donors and acceptors, such as amino acids or nucleic acid bases. X-ray diffraction studies of such co-crystals would be invaluable in elucidating the specific intermolecular interactions that drive the recognition and binding between the compound and a biological target.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy techniques are essential for characterizing the structure and dynamics of molecules in solution.

Pyrazol-3-ones are known to exhibit tautomerism, existing in equilibrium between different forms, such as the OH, NH, and CH forms. For 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, the principal tautomeric equilibrium would likely be between the keto (4H-pyrazol-3-one) and enol (1H-pyrazol-3-ol) forms.

Advanced NMR techniques, including 1D and 2D experiments like ¹H, ¹³C, and ¹⁵N NMR, are instrumental in studying this phenomenon. The chemical shifts of the protons and carbons in the pyrazole ring are particularly sensitive to the tautomeric form. For instance, the ¹³C chemical shift of the carbonyl carbon (C3) would be significantly different in the keto and enol forms. Variable temperature NMR studies can also provide thermodynamic information about the equilibrium between the tautomers.

Table 2: Expected ¹H NMR Chemical Shifts for Tautomeric Forms

| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

|---|---|---|

| Pyrazole CH₂ | ~3.5 | - |

| Pyrazole OH | - | ~10-12 |

| Pyridine α-H | ~8.6 | ~8.5 |

| Pyridine β-H | ~7.5 | ~7.4 |

Values are estimations based on related structures.

Dynamic NMR (DNMR) is a powerful tool for investigating conformational changes in molecules that occur on the NMR timescale. For 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, DNMR could be employed to study the rotational barrier around the single bond connecting the pyrazole and pyridine rings.

At low temperatures, the rotation around this bond might be slow enough to allow for the observation of distinct signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barrier for this conformational exchange process.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. For 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum can offer valuable insights into the compound's structure and stability. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of small neutral molecules. The fragmentation of the bond between the pyrazole and pyridine rings, as well as the fragmentation of the propyl chain, would be expected. Tandem mass spectrometry (MS/MS) experiments can be used to further investigate the fragmentation pathways by isolating a specific ion and inducing its fragmentation to observe the resulting daughter ions. This information is critical for the structural confirmation of the compound and for studying its behavior in various chemical and biological processes.

Spectroscopic Techniques (e.g., UV-Vis, IR, Fluorescence) for Molecular Interaction Studies

The molecular interactions of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one and related pyrazolone derivatives can be extensively investigated using a variety of spectroscopic techniques. Methods such as UV-Visible (UV-Vis) absorption spectroscopy, Infrared (IR) spectroscopy, and fluorescence spectroscopy are powerful tools for elucidating the nature and extent of non-covalent interactions with other molecules, including solvents, metal ions, and biological macromolecules. These studies are crucial for understanding the compound's behavior in different chemical and biological environments.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying molecular interactions by monitoring changes in the electronic absorption spectra of a compound upon interaction with other chemical species or changes in its environment.

Solvatochromism

The position, intensity, and shape of the absorption bands of pyrazolone derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from differential solvation of the ground and excited states of the molecule. For instance, studies on analogous arylazo pyridone dyes have shown that the absorption maxima (λmax) shift with varying solvent polarity. nih.gov This effect can be quantified using solvent polarity scales like the Kamlet-Taft parameters. ijcce.ac.ir A bathochromic (red) shift in the λmax with increasing solvent polarity typically indicates that the excited state is more polar than the ground state.

| Solvent | Polarity (ET(30)) | λmax (nm) |

|---|---|---|

| Cyclohexane | 31.2 | 390 |

| Dioxane | 36.0 | 405 |

| Acetone | 42.2 | 415 |

| Ethanol (B145695) | 51.9 | 425 |

| Methanol | 55.5 | 430 |

Interaction with Metal Ions

The pyridyl and pyrazolone moieties of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one are potential binding sites for metal ions. UV-Vis spectroscopy can be used to monitor the formation of metal-ligand complexes. Upon coordination with a metal ion, the electronic structure of the pyrazolone derivative is altered, leading to shifts in the absorption bands. For example, in studies of pyridyl-pyrazole ligands, the addition of metal ions such as Cu(II), Co(II), and Ni(II) resulted in changes in the absorption maxima, indicating complex formation. researchgate.net The stoichiometry and stability constants of these complexes can be determined through spectrophotometric titrations. mocedes.org

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Free Ligand | 281 | - |

| Ligand-Cu(II) Complex | 294 | - |

| Ligand-Co(II) Complex | 290 | - |

| Ligand-Ni(II) Complex | 293 | - |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly sensitive to changes in bond strength and chemical environment, making it an excellent tool for studying hydrogen bonding and coordination interactions.

Hydrogen Bonding Interactions

The pyrazolone ring contains both hydrogen bond donor (N-H, if tautomerism occurs) and acceptor (C=O, C=N) sites. Intermolecular hydrogen bonding can significantly influence the vibrational frequencies of these groups. For instance, the C=O stretching frequency, typically observed around 1650-1700 cm⁻¹, will shift to a lower wavenumber (red shift) upon forming a hydrogen bond, as this weakens the C=O double bond. Similarly, the N-H stretching vibration is also sensitive to hydrogen bonding. Theoretical and experimental studies on pyrazolone and its derivatives have investigated these shifts to understand their molecular structure and interactions. jocpr.com

| Functional Group | Vibrational Mode | Frequency (Free, cm⁻¹) | Frequency (H-Bonded, cm⁻¹) | Shift (Δν, cm⁻¹) |

|---|---|---|---|---|

| C=O | Stretching | ~1680 | ~1650 | -30 |

| N-H (enol form) | Stretching | ~3400 | ~3200 | -200 |

Coordination with Metal Ions

When 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one coordinates with a metal ion, the vibrational frequencies of the groups involved in the binding are altered. For example, if the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring are involved in chelation, both the C=O and the C=N stretching frequencies would be expected to shift. Studies on metal complexes of pyrazolone derivatives have shown that the C=O stretching band shifts to a lower frequency upon coordination, confirming the involvement of the carbonyl oxygen in the metal-ligand bond. mdpi.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions. Changes in the fluorescence intensity, emission wavelength, and lifetime can provide detailed information about the local environment of the fluorophore and its interactions with other molecules.

Solvatochromic Effects in Emission

Similar to UV-Vis absorption, the fluorescence emission of pyrazolone derivatives can also be influenced by solvent polarity. The Stokes shift, which is the difference between the absorption and emission maxima, often increases with solvent polarity for compounds with a significant difference in dipole moment between the ground and excited states. This phenomenon has been observed in various pyrazole and pyrazolone derivatives. nih.gov

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 399 | 482 | 4300 |

| Dichloromethane | 400 | 550 | 6800 |

| Acetonitrile | 396 | 590 | 8400 |

Interaction with Biomolecules

Fluorescence quenching is a common method to study the binding of small molecules to proteins, such as serum albumins. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon the binding of a small molecule. The mechanism of quenching (static or dynamic) can be elucidated by temperature-dependent fluorescence measurements. The binding constant (Kb) and the number of binding sites (n) can be calculated from the fluorescence data using the Stern-Volmer equation. Such studies have been performed on various heterocyclic compounds, demonstrating their interaction with proteins like bovine serum albumin (BSA). nih.gov

| Temperature (K) | Binding Constant (Kb, L·mol⁻¹) | Number of Binding Sites (n) |

|---|---|---|

| 300 | 1.85 x 10⁵ | 1.02 |

| 310 | 1.23 x 10⁵ | 0.98 |

| 320 | 0.95 x 10⁵ | 0.95 |

Sensing of Metal Ions

The fluorescence of pyridyl-pyrazolone derivatives can be modulated by the presence of metal ions. Depending on the nature of the metal ion and the ligand, fluorescence enhancement ("turn-on") or quenching ("turn-off") can be observed upon complexation. This property makes such compounds potential candidates for fluorescent sensors. For example, a pyrazole-triazine conjugate has been shown to be a highly selective and sensitive fluorescence probe for Silver (I) ions. researchgate.net Similarly, other pyrazolone-based probes have demonstrated fluorescence enhancement in the presence of Al³⁺. researchgate.net

Non Pharmacological Applications

Applications in Materials Science

The structural framework of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, which combines a pyrazolone (B3327878) ring with a pyridine (B92270) moiety, is highly conducive to applications in materials science. Pyrazolone-based compounds are integral to the development of functional materials and coordination chemistry due to their versatile electronic and chelating properties. bohrium.comresearchgate.net

Pyrazolone derivatives are key components in the synthesis of functional materials, including polymers and metal-organic frameworks (MOFs). mdpi.comacs.org The nitrogen atoms in both the pyrazole (B372694) and pyridine rings of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one can act as donor sites, making the molecule a valuable building block for creating complex supramolecular structures. These materials often exhibit interesting photophysical properties, such as fluorescence, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific substituents—the propyl and pyridinyl groups—can be tailored to fine-tune the electronic properties and solid-state packing of the resulting materials.

The most prominent application of pyrazole and pyridine-based molecules in materials science is their role as ligands in coordination chemistry. acs.org The 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one molecule is an excellent candidate for a chelating ligand. The pyridine nitrogen and the adjacent pyrazole nitrogen can form a stable bidentate chelate ring with a metal ion. This coordination ability allows for the construction of a wide array of metal complexes with diverse topologies and functionalities. nih.govmdpi.com

These coordination compounds have applications in various fields:

Molecular Magnetism: The formation of di- or polynuclear complexes bridged by the pyrazolate anion can lead to materials with interesting magnetic properties.

Bioinorganic Modeling: Metal complexes involving such ligands can serve as models for the active sites of metalloenzymes, aiding in the study of biological processes. bohrium.comresearchgate.net

Luminescent Materials: Coordination with metal ions, particularly rare earth metals, can result in complexes with significant photoluminescent properties, useful for sensors and imaging agents. researchgate.net

| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Potential Application | Reference |

| 2,6-bis(1H-pyrazol-3-yl)pyridines | Fe(II), Ag(I) | 1D-Coordination Polymers | Spin-state transitions, Heterometallic materials | nih.govnih.gov |

| 3-(2-pyridyl) pyrazole derivatives | Cu(II), Zn(II), Ru(II) | Mononuclear and Supramolecular Cages | Supramolecular chemistry | |

| Pyrazolone-based Schiff bases | Zn(II), Cu(II) | Monomeric and Polymeric Complexes | Antimicrobial materials, Bioinorganic models | depositolegale.it |

Role in Analytical Chemistry (e.g., Chemosensors, Metal Chelation)

The ability of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one to chelate with metal ions is also highly valuable in analytical chemistry. Pyrazolone and pyrazole derivatives are frequently employed in the design of chemosensors for the detection of specific cations and anions through colorimetric or fluorometric methods. researchgate.netnih.gov

The interaction of the ligand with a metal ion can cause a distinct change in its photophysical properties. For instance, the fluorescence of a pyrazole-pyridine derivative can be quenched or enhanced upon binding to a specific ion, such as Hg²⁺ or Fe³⁺. nih.govtandfonline.com This response can be used for the sensitive and selective quantification of metal ions in environmental or biological samples. mdpi.comsciforum.net The structure of 5-propyl-2-pyridin-4-yl-4H-pyrazol-3-one, with its suitably located nitrogen donor atoms, makes it a promising candidate for developing such sensors. nih.gov The delocalized electron system in the pyrazolone ring contributes to its chromogenic and fluorogenic capabilities. tandfonline.com

| Sensor Type | Target Ion | Detection Method | Key Structural Feature | Reference |

| Pyrazole-Pyridine Derivative | Hg²⁺ | Fluorescence Quenching | Bidentate N,N-donor site | nih.gov |

| Pyrazoline Derivative | Fe³⁺ | Colorimetric/Fluorometric | Intramolecular Charge Transfer (ICT) | tandfonline.comrsc.org |

| (Pyrazol-4-yl)methylene]pyrazolone | Fe³⁺, Sn²⁺, Al³⁺ | Colorimetric (Bathochromic shift) | Extended π-conjugation | mdpi.com |

Agricultural Chemical Applications (e.g., Herbicidal, Insecticidal, Fungicidal Potential)